

# Application Notes and Protocols for High-Throughput Screening of Hsd17B13-IN-55

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Compound of Interest		
Compound Name:	Hsd17B13-IN-55	
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### Introduction

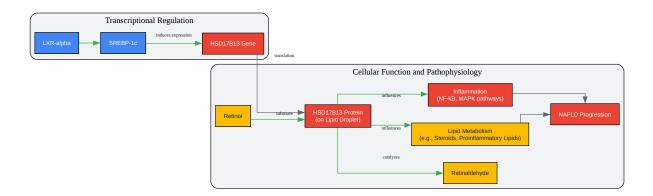
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3] This protective association has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. **Hsd17B13-IN-55** is a representative small molecule inhibitor designed for the high-throughput screening (HTS) and subsequent characterization of HSD17B13 enzymatic activity. These application notes provide detailed protocols for utilizing **Hsd17B13-IN-55** and similar compounds in HTS assays to identify and characterize novel inhibitors of HSD17B13.

## **Signaling Pathways Involving HSD17B13**

HSD17B13 is involved in several metabolic pathways, primarily related to lipid and steroid metabolism. Its expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[4] The enzyme itself is implicated in the metabolism of steroids, proinflammatory lipid mediators, and retinol.[3] Furthermore, HSD17B13 overexpression has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways. Recent studies also suggest a role for HSD17B13 in pyrimidine catabolism. Understanding these pathways is



crucial for interpreting the results of HTS campaigns and for elucidating the mechanism of action of identified inhibitors.



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Figure 1: Simplified HSD17B13 signaling and function.

## **Quantitative Data of HSD17B13 Inhibitors**

The following table summarizes the in vitro potency of representative HSD17B13 inhibitors identified through high-throughput screening and subsequent optimization. This data is essential for selecting appropriate positive controls and for benchmarking newly identified compounds.



Compoun d ID	Descripti on	hHSD17B 13 IC50 (μΜ)	mHSD17 B13 IC50 (μΜ)	hHSD17B 13 Ki (nM)	Cellular hHSD17B 13 IC50 (µM)	Substrate (s) Used
Alkynyl phenol 1	Initial HTS Hit	1.4	-	-	Moderate Activity	Estradiol, Retinol
BI-3231 (Cmpd 45)	Optimized Chemical Probe	-	-	single-digit nM	double- digit nM	Estradiol, LTB4
Compound 26	6-fluoro substituted analog	single-digit nM	-	-	-	Estradiol, LTB4
Compound 27	6-chloro substituted analog	single-digit nM	-	-	-	Estradiol, LTB4

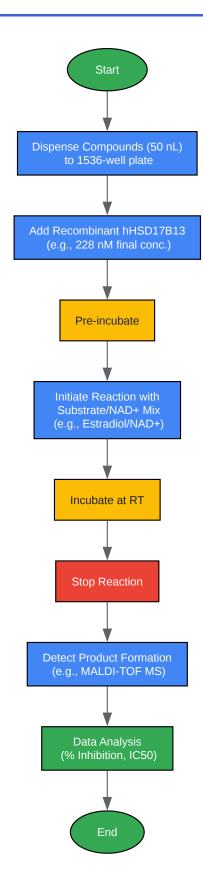
Data compiled from a study on the discovery of BI-3231.[4][5] IC50 and Ki values are often geometric means from multiple experiments.

# **High-Throughput Screening Protocol**

This protocol outlines a biochemical assay for identifying inhibitors of HSD17B13. The assay measures the enzymatic conversion of a substrate by recombinant human HSD17B13.

### **Experimental Workflow**





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Figure 2: High-throughput screening workflow for HSD17B13 inhibitors.



### **Materials and Reagents**

- Enzyme: Recombinant human HSD17B13 (e.g., OriGene cat# TP313132)[5]
- Substrates:
  - β-estradiol (Sigma-Aldrich)
  - Leukotriene B4 (LTB4) (Cayman Chemical)
  - Retinol (Sigma-Aldrich)
- Cofactor: NAD+ (Sigma-Aldrich)
- Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[6]
- Test Compounds: Hsd17B13-IN-55 or library compounds dissolved in 100% DMSO.
- Assay Plates: 384-well or 1536-well polypropylene plates (e.g., Greiner Bio-One).
- Detection System: MALDI-TOF Mass Spectrometer or a plate reader capable of measuring luminescence for endpoint or kinetic assays.

### **Protocol**

- Compound Plating:
  - Prepare serial dilutions of Hsd17B13-IN-55 and other test compounds in 100% DMSO.
  - Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of each compound dilution into the wells of a 1536-well assay plate. This results in a final DMSO concentration of approximately 1% in the assay.
- Enzyme Preparation and Addition:
  - Dilute the recombinant human HSD17B13 in assay buffer to the desired final concentration (e.g., 228 nM).



Add the diluted enzyme solution to the compound-containing wells.

#### Pre-incubation:

- Centrifuge the plates briefly to ensure mixing.
- Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at room temperature.

#### Reaction Initiation:

- Prepare a substrate/cofactor mix in the assay buffer. The final concentrations will depend on the specific assay and substrate used (e.g., 12 μM NAD+ and 12 μM β-estradiol).[7]
- Add the substrate/cofactor mix to all wells to initiate the enzymatic reaction.

#### Incubation:

Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

#### · Reaction Termination and Detection:

- Stop the reaction by adding a suitable stop solution (e.g., containing a strong acid or an organic solvent, depending on the detection method).
- For MALDI-TOF MS detection, spot the reaction mixture onto a MALDI target plate with the appropriate matrix.
- For luminescence-based assays (e.g., measuring NADH production), add the detection reagents according to the manufacturer's instructions and read the plate on a luminometer.

#### Data Analysis:

 Calculate the percent inhibition for each compound concentration relative to the DMSO controls.



 Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.

## **Cellular Assay Protocol (Conceptual)**

To validate the activity of hits from the primary biochemical screen in a more physiologically relevant context, a cellular assay is recommended.

- Cell Culture:
  - Culture a suitable human liver cell line (e.g., HepG2 or Huh7) that endogenously or exogenously expresses HSD17B13.
  - Seed the cells into 96-well or 384-well cell culture plates and allow them to adhere overnight.
- Lipid Loading (Optional):
  - To mimic steatotic conditions, cells can be loaded with fatty acids (e.g., a mixture of oleate and palmitate) for 24-48 hours to induce lipid droplet formation.[8]
- Compound Treatment:
  - Treat the cells with various concentrations of the test compounds (including Hsd17B13-IN-55 as a control) for a specified duration (e.g., 24 hours).
- Endpoint Measurement:
  - The cellular activity of HSD17B13 can be assessed by various methods, such as:
    - Measuring the levels of specific lipid species or metabolites by LC-MS.
    - Quantifying changes in gene expression of HSD17B13 downstream targets via qRT-PCR.
    - Assessing cellular phenotypes like lipid droplet accumulation using high-content imaging.



- Data Analysis:
  - Normalize the data to vehicle-treated controls and determine the cellular IC50 values for the active compounds.

### Conclusion

**Hsd17B13-IN-55** serves as a valuable tool for the exploration of HSD17B13 as a therapeutic target. The provided protocols for high-throughput screening and cellular validation assays offer a robust framework for the identification and characterization of novel HSD17B13 inhibitors. Careful consideration of the experimental conditions, including enzyme and substrate concentrations, incubation times, and detection methods, is critical for the successful execution of these assays and the generation of reliable and reproducible data.

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